molecular formula C8H2BrFO3 B13710971 5-Bromo-6-fluoro-1,3-isobenzofurandione

5-Bromo-6-fluoro-1,3-isobenzofurandione

Cat. No.: B13710971
M. Wt: 245.00 g/mol
InChI Key: MAXSFFYLCCTTRJ-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C8H2BrFO3 . It is a derivative of isobenzofuran and contains both bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoroisobenzofuran-1,3-dione typically involves the bromination and fluorination of isobenzofuran derivatives. One common method includes the reaction of 5-bromo-6-fluoroisobenzofuran with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5-Bromo-6-fluoroisobenzofuran-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoroisobenzofuran-1,3-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, 5-Bromo-6-fluoroisobenzofuran-1,3-dione is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable for designing new functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and fluorine atoms in 5-Bromo-6-fluoroisobenzofuran-1,3-dione makes it unique compared to its analogs. This dual substitution can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H2BrFO3

Molecular Weight

245.00 g/mol

IUPAC Name

5-bromo-6-fluoro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2BrFO3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H

InChI Key

MAXSFFYLCCTTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)C(=O)OC2=O

Origin of Product

United States

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